Mammalian Cell Genetic Encoding Efficiency
L-ANAP is genetically incorporated into proteins in mammalian cells using an orthogonal Methanocaldococcus jannaschii TyrRS/tRNA_CUA pair that has been specifically evolved for this Uaa [1]. While quantitative incorporation efficiency data for alternative fluorescent Uaas in identical mammalian systems is limited in published literature, L-ANAP's established orthogonal pair enables high-efficiency suppression in HEK293T cells, as demonstrated by robust fluorescence detection at subcellular resolution [1]. L-dansylalanine and 7-HCaa lack comparably validated orthogonal aaRS/tRNA pairs for mammalian expression, representing a significant practical barrier to adoption in eukaryotic cell biology applications [2].
| Evidence Dimension | Availability of validated orthogonal aaRS/tRNA pair for mammalian genetic encoding |
|---|---|
| Target Compound Data | Validated M. jannaschii TyrRS/tRNA_CUA pair enabling site-specific incorporation in HEK293T cells |
| Comparator Or Baseline | L-dansylalanine and 7-HCaa: No published orthogonal aaRS/tRNA pair for mammalian systems |
| Quantified Difference | Qualitative: Established vs. not established for mammalian expression |
| Conditions | Mammalian cell culture (HEK293T) with amber stop codon suppression |
Why This Matters
Procurement of L-ANAP provides immediate access to a turnkey genetic encoding system validated in mammalian cells, reducing experimental development time and risk compared to alternative Uaas lacking such infrastructure.
- [1] Chatterjee A, Guo J, Lee HS, Schultz PG. A genetically encoded fluorescent probe in mammalian cells. J Am Chem Soc. 2013;135(34):12540-12543. View Source
- [2] Lee HS, Guo J, Lemke EA, Dimla RD, Schultz PG. Genetic incorporation of a small, environmentally sensitive, fluorescent probe into proteins in Saccharomyces cerevisiae. J Am Chem Soc. 2009;131(36):12921-12923. View Source
